

CC-90005: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **CC-90005**, a potent and selective inhibitor of Protein Kinase C-theta (PKC- θ). The data presented is intended to offer an objective overview of its performance against a broad panel of kinases, supported by experimental data to aid in research and drug development decisions.

Executive Summary

CC-90005 is a highly selective, orally active inhibitor of PKC- θ with an IC50 of 8 nM. Its primary mechanism of action involves the inhibition of T-cell activation by blocking the expression of interleukin-2 (IL-2). This guide summarizes the cross-reactivity of **CC-90005** against a wide range of kinases, demonstrating its exquisite selectivity for its primary target.

Kinase Selectivity Profile of CC-90005

The cross-reactivity of **CC-90005** was evaluated against a panel of 456 kinases using the KINOMEscan[™] platform. The following table summarizes the kinases with the highest binding affinity to **CC-90005**, presented as the percentage of control, where a lower percentage indicates stronger binding.



Target Kinase	Percentage of Control (%) @ 1 μM
РКС-0	0.5
ZAK (MLTK)	3.5
AURA (AURKA)	12
AURB (AURKB)	13
CAMKK1	10
CAMKK2	6.5
DYRK1A	14
DYRK1B	15
DYRK2	11
GSK3A	18
GSK3B	16
MINK1 (MINK)	7.5
MKK6 (MAP2K6)	17
p38-alpha (MAPK14)	19
p38-beta (MAPK11)	20
PIM1	13
PIM2	14
PIM3	12
PLK1	15
ROCK1	18
ROCK2	17

Table 1: Kinase Selectivity of **CC-90005**. Data from a KINOMEscanTM assay showing the binding of **CC-90005** to a panel of 456 kinases at a concentration of 1 μ M. The results are



expressed as a percentage of the control (DMSO).

In addition to the broad kinase screening, the inhibitory activity of **CC-90005** was specifically assessed against members of the PKC family.

PKC Isoform	IC50 (nM)	Fold Selectivity vs. PKC-θ
PKC-θ	8	1
ΡΚС-δ	4440	>550
Other PKC Family Members	>3000	>375

Table 2: Selectivity of **CC-90005** against PKC Family Kinases. This table highlights the high selectivity of **CC-90005** for PKC-θ over other PKC isoforms.[1]

Experimental Protocols

1. KINOMEscan™ Kinase Profiling

The kinase selectivity of **CC-90005** was determined using the KINOMEscan[™] assay platform (DiscoverX). This method is based on a competitive binding assay.

- Principle: The assay measures the ability of a test compound (CC-90005) to compete with an
 immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
 kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
- Methodology:
 - A panel of 456 purified, DNA-tagged kinases was used.
 - \circ CC-90005 was added to the kinase assays at a final concentration of 1 μ M in the presence of the immobilized ligand.
 - The reactions were incubated to allow for binding competition to reach equilibrium.
 - Unbound components were washed away.
 - The amount of kinase bound to the immobilized ligand was quantified by qPCR.



 Results are reported as "percentage of control," where the control is the amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger binding of the test compound.

2. Biochemical IC50 Determination for PKC Isoforms

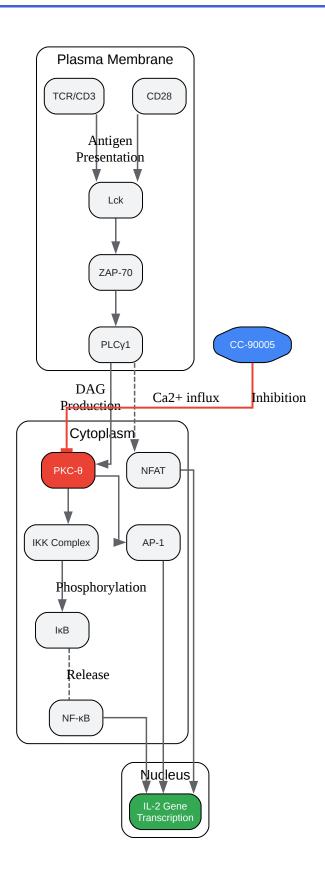
The half-maximal inhibitory concentration (IC50) of **CC-90005** against various PKC isoforms was determined using a biochemical assay, likely a variation of the LanthaScreen™ Eu Kinase Binding Assay or a similar TR-FRET based method.

- Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.
- Methodology:
 - Reactions were set up containing the respective purified PKC isoform, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase inhibitor (tracer).
 - CC-90005 was serially diluted and added to the reaction mixtures.
 - The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor 647 acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
 - Competitive binding of CC-90005 displaces the tracer, leading to a decrease in the TR-FRET signal.
 - IC50 values were calculated by plotting the percentage of inhibition against the logarithm
 of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of PKC-θ in T-Cell Activation

CC-90005 exerts its therapeutic effect by inhibiting PKC- θ , a critical component of the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the central role of PKC- θ in T-cell activation.





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Figure 1: Simplified T-Cell Receptor Signaling Pathway. This diagram illustrates the central role of PKC- θ in the activation of transcription factors leading to IL-2 gene expression. **CC-90005** inhibits this pathway by directly targeting PKC- θ .

Conclusion

The experimental data demonstrates that CC-90005 is a highly selective inhibitor of PKC- θ . Its cross-reactivity with a broad panel of kinases is minimal, with significant off-target binding observed for only a few kinases at a concentration of 1 μ M. The high degree of selectivity for PKC- θ over other PKC isoforms further underscores its specificity. This favorable selectivity profile, combined with its potent inhibition of T-cell activation, makes CC-90005 a valuable tool for research in immunology and a promising candidate for the treatment of T-cell mediated autoimmune diseases.

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References

- 1. medchemexpress.com [medchemexpress.com]
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